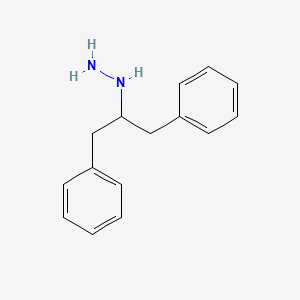
(1,3-Diphenylpropan-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Difenilpropan-2-il)hidrazina es un compuesto orgánico con la fórmula molecular C15H18N2. Es un derivado de hidrazina que se caracteriza por la presencia de dos grupos fenilo unidos a un esqueleto de propano, con un grupo hidrazina en la segunda posición del carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1,3-Difenilpropan-2-il)hidrazina normalmente implica la reacción de 1,3-difenilpropan-2-ona con hidrato de hidrazina en condiciones controladas. La reacción suele llevarse a cabo en un disolvente orgánico como etanol o metanol, y la mezcla se calienta a reflujo durante varias horas para garantizar la reacción completa. El producto se purifica entonces por recristalización o cromatografía en columna para obtener el compuesto deseado con alta pureza .
Métodos de producción industrial
Aunque los métodos específicos de producción industrial de (1,3-Difenilpropan-2-il)hidrazina no están bien documentados, el enfoque general implicaría ampliar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y minimizar los costes de producción. También se pueden emplear reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(1,3-Difenilpropan-2-il)hidrazina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar azinas correspondientes u otros derivados que contienen nitrógeno.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazina en aminas u otras formas reducidas.
Sustitución: El grupo hidrazina puede participar en reacciones de sustitución nucleófila, dando lugar a la formación de diversos derivados sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de (1,3-Difenilpropan-2-il)hidrazina incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas controladas, disolventes adecuados y, en ocasiones, catalizadores para facilitar las reacciones .
Principales productos formados
Los principales productos formados a partir de las reacciones de (1,3-Difenilpropan-2-il)hidrazina dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir azinas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
(1,3-Difenilpropan-2-il)hidrazina tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, incluidos los trastornos neurodegenerativos y el cáncer.
Mecanismo De Acción
El mecanismo de acción de (1,3-Difenilpropan-2-il)hidrazina implica su interacción con dianas moleculares y vías específicas. El grupo hidrazina puede formar intermediarios reactivos que interactúan con componentes celulares, dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir enzimas específicas o interrumpir procesos celulares, contribuyendo a sus actividades antimicrobianas o anticancerígenas. Los estudios detallados sobre su mecanismo de acción son esenciales para comprender plenamente sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Compuestos similares
(1,3-Difenilpropan-2-ona): Un precursor en la síntesis de (1,3-Difenilpropan-2-il)hidrazina, con características estructurales similares pero que carece del grupo hidrazina.
(1,3-Difenilpropan-2-il)amina: Un compuesto relacionado en el que el grupo hidrazina se sustituye por un grupo amina, lo que da lugar a diferentes propiedades químicas y biológicas.
(1,3-Difenilpropan-2-il)hidrazona: Un derivado formado por la reacción de (1,3-Difenilpropan-2-il)hidrazina con compuestos carbonílicos, que presenta una reactividad y aplicaciones únicas.
Singularidad
(1,3-Difenilpropan-2-il)hidrazina es única debido a su grupo hidrazina, que le confiere una reactividad química y potenciales actividades biológicas distintas.
Propiedades
Número CAS |
92869-77-7 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
1,3-diphenylpropan-2-ylhydrazine |
InChI |
InChI=1S/C15H18N2/c16-17-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15,17H,11-12,16H2 |
Clave InChI |
PPYAPMGSEHRLCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















